molecular formula C7H7NO4S B13543009 2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid

2-(Methoxycarbonyl)-5-methylthiazole-4-carboxylic acid

Cat. No.: B13543009
M. Wt: 201.20 g/mol
InChI Key: DBVPYGCTSQORBQ-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the thiazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea, followed by esterification and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its ability to modulate inflammatory pathways is being investigated for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxycarbonyl)-1,3-thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-1,3-thiazole-4-carboxylic acid: Lacks the methoxycarbonyl group.

    2-(Methoxycarbonyl)-5-ethyl-1,3-thiazole-4-carboxylic acid: Has an ethyl group instead of a methyl group at the 5-position.

Uniqueness

2-(Methoxycarbonyl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

2-methoxycarbonyl-5-methyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H7NO4S/c1-3-4(6(9)10)8-5(13-3)7(11)12-2/h1-2H3,(H,9,10)

InChI Key

DBVPYGCTSQORBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)OC)C(=O)O

Origin of Product

United States

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